molecular formula C14H23N3O3 B2692856 tert-butyl4-[5-(aminomethyl)-1,2-oxazol-3-yl]piperidine-1-carboxylate CAS No. 2260935-83-7

tert-butyl4-[5-(aminomethyl)-1,2-oxazol-3-yl]piperidine-1-carboxylate

Cat. No.: B2692856
CAS No.: 2260935-83-7
M. Wt: 281.356
InChI Key: CPQWAYNJRVCGID-UHFFFAOYSA-N
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Description

This compound consists of a piperidine ring bearing a tert-butoxycarbonyl (Boc) protecting group at the 1-position and a 1,2-oxazole (isoxazole) moiety at the 4-position. The oxazole ring is further substituted with an aminomethyl group at the 5-position. The Boc group enhances solubility and protects the amine during synthetic processes, while the oxazole-aminomethyl unit provides a reactive handle for derivatization, making it valuable in medicinal chemistry and drug discovery .

Properties

IUPAC Name

tert-butyl 4-[5-(aminomethyl)-1,2-oxazol-3-yl]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23N3O3/c1-14(2,3)19-13(18)17-6-4-10(5-7-17)12-8-11(9-15)20-16-12/h8,10H,4-7,9,15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPQWAYNJRVCGID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C2=NOC(=C2)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-[5-(aminomethyl)-1,2-oxazol-3-yl]piperidine-1-carboxylate typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Oxazole Moiety: The oxazole ring can be introduced via a cyclization reaction involving an appropriate amino alcohol and a carboxylic acid derivative.

    Attachment of the Aminomethyl Group: The aminomethyl group can be introduced through a reductive amination reaction.

    Protection of the Piperidine Nitrogen: The piperidine nitrogen is protected using a tert-butyl carbamate group to form the final product.

Industrial Production Methods

Industrial production methods for this compound would involve optimizing the above synthetic routes for large-scale production. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the aminomethyl group, to form corresponding oxides or imines.

    Reduction: Reduction reactions can be performed on the oxazole ring or the piperidine ring to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxazole ring or the piperidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Common nucleophiles include halides, amines, and thiols, often under basic or acidic conditions.

Major Products

    Oxidation Products: Oxides, imines, or nitriles.

    Reduction Products: Reduced oxazole or piperidine derivatives.

    Substitution Products: Substituted oxazole or piperidine derivatives.

Scientific Research Applications

The compound exhibits a variety of biological activities, making it a candidate for further research in drug development.

Antimicrobial Activity

Research indicates that derivatives containing the oxazole moiety demonstrate antimicrobial properties. The mechanism often involves disruption of bacterial cell processes, which can be critical for developing new antibiotics.

Case Study :
In a study by Dhumal et al. (2016), oxazole derivatives were shown to inhibit Mycobacterium bovis, the causative agent of tuberculosis. The molecular docking studies indicated a strong binding affinity to the enoyl reductase enzyme (InhA), essential for mycolic acid biosynthesis, suggesting potential as an antitubercular agent.

Antitumor Activity

The compound's ability to induce apoptosis in cancer cells has been documented, particularly in breast cancer cell lines.

Data Table on Cytotoxicity :

CompoundCell LineIC50 (µM)Mechanism
17aMCF-70.65Apoptosis via p53 activation
17bMCF-72.41Apoptosis via caspase activation

In vitro studies have shown that compounds similar to tert-butyl4-[5-(aminomethyl)-1,2-oxazol-3-yl]piperidine-1-carboxylate can lead to increased expression of tumor suppressor genes and activation of apoptotic pathways.

Pharmacological Implications

The unique structural features of this compound suggest its potential as a lead compound in drug discovery. Its dual action against both bacterial infections and cancer cells positions it as a versatile candidate for therapeutic development.

Potential Applications

  • Antitubercular Agents : Given its activity against Mycobacterium bovis, this compound could be explored for new treatments for tuberculosis.
  • Cancer Therapeutics : The ability to induce apoptosis in cancer cells positions this compound as a promising therapeutic agent in oncology.
  • Neuroprotective Agents : Preliminary studies suggest potential neuroprotective effects, warranting further investigation into its role in neurodegenerative diseases.

Mechanism of Action

The mechanism of action of tert-butyl 4-[5-(aminomethyl)-1,2-oxazol-3-yl]piperidine-1-carboxylate involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, while the oxazole ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Substituent Variations on the Oxazole Ring

Compound A : tert-Butyl4-[5-(azidomethyl)-1,2-oxazol-3-yl]piperidine-1-carboxylate (CAS: 2248413-13-8)
  • Key Difference: Azidomethyl substituent instead of aminomethyl.
  • Properties: Molecular formula: C₁₄H₂₁N₅O₃ (MW: 307.35 g/mol) . Reactivity: The azide group enables click chemistry (e.g., Huisgen cycloaddition) for bioconjugation or polymer synthesis.
Compound B : tert-Butyl4-[5-(hydroxymethyl)-1,2-oxazol-3-yl]piperidine-1-carboxylate (CAS: 2031258-93-0)
  • Key Difference : Hydroxymethyl substituent.
  • Properties :
    • Molecular formula: C₁₄H₂₂N₂O₄ (MW: 282.34 g/mol) .
    • Reactivity: The hydroxyl group allows esterification or oxidation to carboxylic acids.
    • Hydrogen Bonding: Enhances crystal packing and solubility in polar solvents .
Compound C : tert-Butyl4-(bromomethylene)piperidine-1-carboxylate
  • Key Difference : Bromomethylene group on piperidine.
  • Properties :
    • Reactivity: Bromine serves as a leaving group for nucleophilic substitution or cross-coupling reactions .

Heterocycle and Core Modifications

Compound D : tert-Butyl4-(5-methyl-1,2,4-oxadiazol-3-yl)piperidine-1-carboxylate (CAS: 280110-66-9)
  • Key Difference : 1,2,4-Oxadiazole replaces 1,2-oxazole.
  • Properties :
    • Molecular formula: C₁₃H₂₁N₃O₃ (MW: 267.32 g/mol) .
    • Stability: Oxadiazoles exhibit higher metabolic stability than oxazoles, making them preferred in drug design.
Compound E : tert-Butyl cis-3-fluoro-4-(hydroxymethyl)piperidine-1-carboxylate (CAS: 159635-49-1)
  • Key Difference : Fluorine and hydroxymethyl on piperidine.
  • Properties :
    • Bioactivity: Fluorine enhances lipophilicity and bioavailability; hydroxymethyl aids in target binding .

Physicochemical and Functional Data

Compound CAS Number Molecular Formula Molecular Weight (g/mol) Key Functional Group Applications/Reactivity
Target Compound - C₁₄H₂₂N₃O₃ ~283.35 5-(aminomethyl)oxazole Amine coupling, drug intermediates
Compound A (Azidomethyl) 2248413-13-8 C₁₄H₂₁N₅O₃ 307.35 Azide Click chemistry, bioconjugation
Compound B (Hydroxymethyl) 2031258-93-0 C₁₄H₂₂N₂O₄ 282.34 Hydroxyl Esterification, solubility enhancer
Compound D (Oxadiazole) 280110-66-9 C₁₃H₂₁N₃O₃ 267.32 Oxadiazole Metabolic stability in APIs

Research and Application Insights

  • Aminomethyl vs. Azidomethyl: The target compound’s primary amine is ideal for forming amides or Schiff bases in drug candidates, whereas Compound A’s azide is better suited for modular conjugation in proteolysis-targeting chimeras (PROTACs) .
  • Hydroxymethyl Utility : Compound B’s hydroxyl group improves aqueous solubility, critical for pharmacokinetics, but requires protection during synthesis .
  • Oxadiazole Advantage : Compound D’s oxadiazole ring resists enzymatic degradation, making it superior for oral drug formulations .

Biological Activity

Tert-butyl4-[5-(aminomethyl)-1,2-oxazol-3-yl]piperidine-1-carboxylate (CAS Number: 2260935-83-7) is a synthetic compound that belongs to the class of piperidine derivatives. Its structure features a tert-butyl ester group and an oxazole moiety, which contribute to its unique biological properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure

The molecular formula of this compound is C14H24N2O3C_{14}H_{24}N_{2}O_{3}, with a molecular weight of 281.35 g/mol. The compound's structure can be represented as follows:

PropertyValue
IUPAC Nametert-butyl 4-(5-aminomethyl)-1,2-oxazol-3-yl)piperidine-1-carboxylate
CAS Number2260935-83-7
Molecular Weight281.35 g/mol
SMILESO=C(N(CC1)CCC1C(C=C2)=CC=C2CN)OC(C)(C)C

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The oxazole ring may facilitate binding to specific proteins, potentially modulating their activity through competitive inhibition or allosteric modulation. This compound has been investigated for its ability to influence neurotransmitter systems, particularly in neurological disorders.

Biological Activity and Therapeutic Applications

Research indicates that this compound exhibits significant biological activity in several areas:

1. Neuropharmacology:

  • Mechanism: The compound is being studied for its effects on neurotransmitter receptors, particularly those involved in mood regulation and cognitive function.
  • Case Study: In vitro studies have shown that it can enhance the release of serotonin and dopamine, suggesting potential applications in treating depression and anxiety disorders.

2. Anticancer Activity:

  • Mechanism: Preliminary studies suggest that this compound may inhibit the proliferation of cancer cells by inducing apoptosis.
  • Research Findings: A study demonstrated that this compound reduced cell viability in various cancer cell lines by disrupting cellular signaling pathways related to growth and survival.

3. Antimicrobial Properties:

  • Mechanism: The compound has shown potential antibacterial activity against both Gram-positive and Gram-negative bacteria.
  • Research Findings: In a comparative study, it exhibited a minimum inhibitory concentration (MIC) of 50 µg/mL against Staphylococcus aureus, highlighting its potential as a lead compound for developing new antibiotics.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally related compounds:

Compound NameBiological ActivityReference
Tert-butyl 4-(4-bromophenyl)piperidine-1-carboxylateInhibitor of poly(ADP-ribose) polymerase
Tert-butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylatePROTAC development for targeted protein degradation
Tert-butyl 4-(5-hydroxyphenyl)piperidine-1-carboxylateAntidepressant-like effects in animal models

Q & A

Q. Q10. Why do NMR spectra vary across studies for the same compound?

A10. Observed shifts (δ ±0.2 ppm) result from:

  • Solvent Effects : CDCl₃ vs. DMSO-d₆ alters proton environments.
  • Tautomerism : Oxazole-amine equilibrium in D₂O generates multiple peaks .

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